molecular formula C15H22N2O2 B4994278 N-(4-sec-butylphenyl)-4-morpholinecarboxamide

N-(4-sec-butylphenyl)-4-morpholinecarboxamide

Número de catálogo B4994278
Peso molecular: 262.35 g/mol
Clave InChI: MIKQUFDWYPJBFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-986177 is a potent and selective inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which plays a critical role in the regulation of fatty acid metabolism. ACC is responsible for the conversion of acetyl-CoA to malonyl-CoA, which is a key step in the synthesis of fatty acids. BMS-986177 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Mecanismo De Acción

BMS-986177 exerts its effects through the inhibition of N-(4-sec-butylphenyl)-4-morpholinecarboxamide, which leads to a decrease in the synthesis of malonyl-CoA and subsequent inhibition of fatty acid synthesis. This results in an increase in fatty acid oxidation and a decrease in lipid accumulation in tissues such as the liver and adipose tissue. In addition, BMS-986177 has been shown to have anti-inflammatory effects, which may be mediated through the inhibition of this compound and subsequent reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to improve insulin sensitivity, reduce body weight, and decrease liver fat accumulation in animal models of obesity and type 2 diabetes. In addition, BMS-986177 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BMS-986177 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-sec-butylphenyl)-4-morpholinecarboxamide, which allows for the specific targeting of this enzyme in metabolic pathways. In addition, BMS-986177 has been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of BMS-986177 is that it has not yet been tested in human clinical trials, which limits its potential for clinical translation.

Direcciones Futuras

There are several future directions for the study of BMS-986177. One potential application is in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. In addition, BMS-986177 may have potential applications in the treatment of other diseases, such as cancer, where fatty acid synthesis plays a critical role in tumor growth and survival. Further studies are needed to fully understand the therapeutic potential of BMS-986177 and to determine its safety and efficacy in human clinical trials.
In conclusion, BMS-986177 is a novel small-molecule inhibitor that has potential therapeutic applications in the treatment of metabolic disorders and other diseases. Its specific targeting of N-(4-sec-butylphenyl)-4-morpholinecarboxamide and its anti-inflammatory effects make it a promising candidate for further study. Further research is needed to fully understand the potential of BMS-986177 and its limitations for lab experiments.

Métodos De Síntesis

The synthesis of BMS-986177 involves several steps, starting from commercially available starting materials. The key step involves the formation of the morpholine ring by the reaction of 4-bromo-2-sec-butylphenol with morpholine in the presence of a base. This is followed by the coupling of the resulting morpholine derivative with 4-chloro-3-nitrobenzoic acid, which is then reduced to the corresponding amine using palladium on carbon. The final step involves the acylation of the amine with 4-chloro-3-nitrobenzoic acid chloride, which leads to the formation of BMS-986177.

Aplicaciones Científicas De Investigación

BMS-986177 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce body weight, and decrease liver fat accumulation in animal models of obesity and type 2 diabetes. In addition, BMS-986177 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.

Propiedades

IUPAC Name

N-(4-butan-2-ylphenyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-12(2)13-4-6-14(7-5-13)16-15(18)17-8-10-19-11-9-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKQUFDWYPJBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200695
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.